molecular formula C20H16F2N4O3 B10797465 3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B10797465
M. Wt: 398.4 g/mol
InChI Key: AUEFCDYZHUAYCQ-UHFFFAOYSA-N
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Description

OSM-S-505 is a compound that belongs to the series of amino-thienopyrimidine derivativesThe compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: OSM-S-505 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity .

Scientific Research Applications

OSM-S-505 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.

    Biology: It is studied for its potential to inhibit specific biological targets, such as enzymes or receptors involved in disease pathways.

    Medicine: OSM-S-505 is being investigated for its antimalarial properties and its ability to inhibit the growth of the malaria parasite.

    Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-505 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit the function of the parasite’s ion pump, leading to an influx of sodium ions and subsequent parasite death. This mechanism is similar to that of other antimalarial drugs targeting the same pathway .

Properties

Molecular Formula

C20H16F2N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C20H16F2N4O3/c21-20(22)29-15-8-6-14(7-9-15)17-24-25-18-19(27)23-12-16(26(17)18)28-11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2,(H,23,27)

InChI Key

AUEFCDYZHUAYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CNC(=O)C3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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